4-Fluoro-3-n-hexyloxythiophenol
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Overview
Description
4-Fluoro-3-n-hexyloxythiophenol is an organofluorine compound that features a thiophenol core substituted with a fluoro group at the 4-position and a hexyloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-n-hexyloxythiophenol typically involves the introduction of the fluoro and hexyloxy substituents onto a thiophenol core. One common method is through nucleophilic aromatic substitution (S_NAr) reactions, where a suitable thiophenol derivative is reacted with a fluoroalkylating agent under basic conditions. The hexyloxy group can be introduced via etherification reactions using hexyloxy halides or alcohols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale S_NAr reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-n-hexyloxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The fluoro and hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-Fluoro-3-n-hexyloxythiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-n-hexyloxythiophenol involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the hexyloxy group, making it less hydrophobic and potentially less bioavailable.
3-Hexyloxythiophenol: Lacks the fluoro group, which may reduce its reactivity and stability.
4-Fluoro-3-methoxythiophenol: Similar structure but with a methoxy group instead of a hexyloxy group, affecting its physical and chemical properties.
Uniqueness
4-Fluoro-3-n-hexyloxythiophenol is unique due to the combination of the fluoro and hexyloxy groups, which confer distinct chemical reactivity and physical properties. This combination can enhance its utility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-fluoro-3-hexoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-2-3-4-5-8-14-12-9-10(15)6-7-11(12)13/h6-7,9,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKNVGHVHVIQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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